molecular formula C10H17N3 B12817201 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine

Cat. No.: B12817201
M. Wt: 179.26 g/mol
InChI Key: VZSSPULJIRREIU-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is a compound that features a cyclohexane ring substituted with an imidazole ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-methyl-1H-imidazol-1-yl)cyclohexanamine
  • 2-(1-Cyclohexyl-1-hydroxy-2-phenylethyl)-1-methyl-1H-imidazole

Uniqueness

2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is unique due to its specific substitution pattern on the imidazole ring and the presence of the cyclohexane ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h6,8-9H,2-5,11H2,1H3,(H,12,13)

InChI Key

VZSSPULJIRREIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2CCCCC2N

Origin of Product

United States

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